3,6-Dichlorobenzene-1,2-dithiol

Descripción general

Descripción

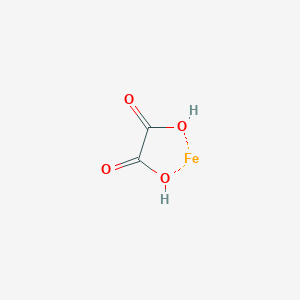

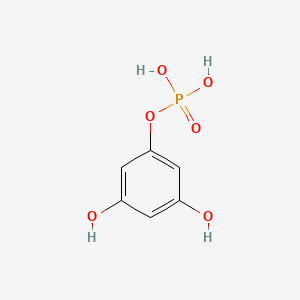

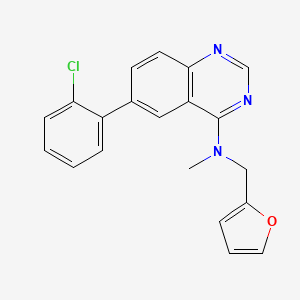

3,6-Dichlorobenzene-1,2-dithiol (C6H4Cl2S2) is a chemical compound with a molecular weight of 211.13196 g/mol . It has been used as a ligand in thiolate complexes and a series of homo-chalcogenide and mixed-chalcogenide ligand complexes .

Synthesis Analysis

The synthesis of 3,6-Dichlorobenzene-1,2-dithiol involves various reactions. For instance, it has been used as a ligand in thiolate complexes, and a series of homochalcogenide and mixed-chalcogenide ligand complexes . In one method, a suspension of 3,6-dichlorobenzene-1,2-dithiol in acetonitrile was treated with KO-t-Bu, and the mixture was stirred at room temperature for 30 minutes .Molecular Structure Analysis

The molecular structure of 3,6-Dichlorobenzene-1,2-dithiol includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 14 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

3,6-Dichlorobenzene-1,2-dithiol has been used in various chemical reactions. For example, it has been used as a ligand in thiolate complexes, and a series of homochalcogenide and mixed-chalcogenide ligand complexes .Physical And Chemical Properties Analysis

3,6-Dichlorobenzene-1,2-dithiol is a powder, crystals or chunks with a melting point of 58-60 °C (lit.) . Its molecular formula is C6H4Cl2S2 and it has a molecular weight of 211.13200 .Aplicaciones Científicas De Investigación

Ligand Synthesis in Coordination Chemistry

3,6-Dichlorobenzene-1,2-dithiol: is utilized as a ligand in the synthesis of thiolate complexes . These complexes are significant in coordination chemistry, where they can form stable compounds with transition metals. The ligand’s ability to donate electron pairs from sulfur atoms to metal centers is crucial for the formation of these complexes, which have applications ranging from catalysis to materials science.

Organic Synthesis

In organic synthesis, 3,6-Dichlorobenzene-1,2-dithiol serves as a precursor for creating triphenylantimony(V) dithiolate derivatives . These derivatives are valuable for their electrochemical properties and antioxidant activity, which are explored through cyclic voltammetry and oleic acid autoxidation studies.

Materials Science

The compound’s role extends to materials science, where it’s used in the development of homochalcogenide and mixed-chalcogenide ligand complexes . These complexes are integral to creating new materials with unique electrical and optical properties, which can be applied in electronics and photonics.

Analytical Chemistry

3,6-Dichlorobenzene-1,2-dithiol: finds application in analytical chemistry, particularly in diagnostic assay manufacturing and hematology . Its chemical properties allow for precise measurements and reactions that are essential for developing accurate diagnostic tools.

Biochemistry

In biochemistry, the compound is involved in the study of thiolate complexes, which are relevant to understanding the behavior of enzymes and proteins that contain sulfur . These studies can lead to insights into enzyme mechanisms and the design of bioactive molecules.

Environmental Science

The environmental applications of 3,6-Dichlorobenzene-1,2-dithiol are linked to its use in creating ligand complexes that can be employed in environmental monitoring and remediation efforts . These complexes can help in detecting and neutralizing pollutants, contributing to environmental protection efforts.

Agriculture

While direct applications in agriculture are not explicitly documented, the chemical’s role in synthesizing complexes used in environmental science could indirectly benefit agricultural practices by ensuring cleaner soil and water resources .

Medicine

In the medical field, 3,6-Dichlorobenzene-1,2-dithiol is part of the synthesis process for compounds used in hematology and histology . These compounds are essential for medical research and the development of treatments.

Safety And Hazards

3,6-Dichlorobenzene-1,2-dithiol is classified as Acute Tox. 3 Inhalation - Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Repr. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid contact with skin and eyes .

Propiedades

IUPAC Name |

3,6-dichlorobenzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCUDWCLDWDLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)S)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404120 | |

| Record name | 3,6-dichlorobenzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichlorobenzene-1,2-dithiol | |

CAS RN |

87314-49-6 | |

| Record name | 3,6-dichlorobenzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloro-1,2-benzenedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,6-Dichlorobenzene-1,2-dithiol interact with metal ions, and what are the structural implications?

A: 3,6-Dichlorobenzene-1,2-dithiol (bdtCl2) acts as a bidentate ligand, coordinating to transition metal ions like Cobalt and Copper through its two sulfur atoms. [, ] This interaction leads to the formation of square-planar complexes where the metal ion is surrounded by four sulfur atoms from two bdtCl2 ligands. [, ] The interatomic distances within the complex can slightly differ depending on the oxidation state of the metal ion. []

Q2: What unique properties make 3,6-Dichlorobenzene-1,2-dithiol interesting for studying electron transfer processes in transition metal complexes?

A: Research indicates that 3,6-Dichlorobenzene-1,2-dithiol exhibits "non-innocent" behavior when complexed with certain transition metals like Chromium. [] This means that the ligand itself can undergo redox changes, forming radical species, instead of solely the metal ion. [] This property is crucial in the study of electron transfer series as it allows for multiple oxidation states of the complex while maintaining the same oxidation state of the central metal ion. []

Q3: What experimental techniques were used to characterize the complexes formed with 3,6-Dichlorobenzene-1,2-dithiol?

A: Researchers employed a variety of techniques to study these complexes. Single-crystal X-ray diffraction was used to determine the structures and confirm the square-planar coordination geometry. [, ] Electrochemical methods were applied to investigate the redox behavior of the complexes. [] Spectroscopic methods like UV-vis, Electron Paramagnetic Resonance (EPR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) were utilized to probe the electronic structure and oxidation states of both the metal centers and the ligand. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

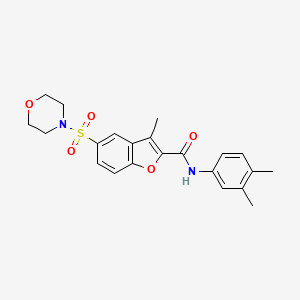

![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1226948.png)

![2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226953.png)

![1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1226954.png)

![6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid [1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-3-pyrrolyl]-1-oxopropan-2-yl] ester](/img/structure/B1226958.png)